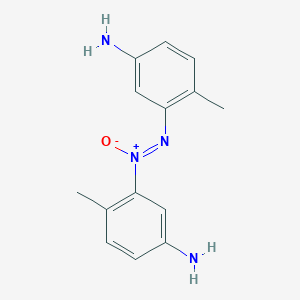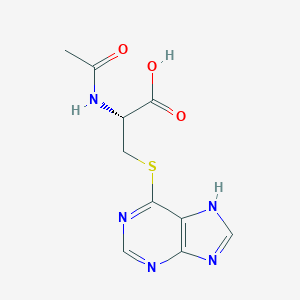![molecular formula C42H59N2O6P B159503 [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 133733-42-3](/img/structure/B159503.png)
[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as Pyr-1, is a phospholipid derivative that has gained significant attention in scientific research. This compound is known for its unique properties and potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Mécanisme D'action
[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is a phospholipid derivative that can interact with proteins and other biomolecules in various ways. The pyrene moiety of [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate is highly fluorescent and can be used to monitor protein-lipid interactions. The phosphate group of [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can interact with positively charged amino acid residues in proteins, leading to changes in protein conformation or activity. The hydrophobic tail of [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can insert into lipid bilayers, affecting membrane fluidity and permeability.
Biochemical and Physiological Effects:
[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has been shown to affect various biochemical and physiological processes. In vitro studies have demonstrated that [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can inhibit the activity of certain enzymes, such as phospholipase A2 and protein kinase C. [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can also affect the structure and function of cell membranes, leading to changes in cell signaling and metabolism. In vivo studies have shown that [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate can modulate immune responses and inflammation, as well as affect lipid metabolism and transport.
Avantages Et Limitations Des Expériences En Laboratoire
[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has several advantages for lab experiments, including its high solubility in water and organic solvents, its fluorescent properties, and its ability to interact with proteins and lipids. However, [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate also has some limitations, such as its potential toxicity at high concentrations and its limited stability under certain conditions.
Orientations Futures
There are several future directions for research on [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate. One area of interest is the development of [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate-based drug delivery systems for targeted therapy. Another area of research is the use of [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate as a biosensor for the detection of specific analytes. Additionally, further studies are needed to elucidate the mechanism of action of [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves the reaction between pyrenebutyric acid and 1,2-diaminoethane, followed by esterification with 1,2-dipalmitoyl-sn-glycero-3-phosphate. The resulting compound is then treated with trimethylamine to obtain [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate. This method has been optimized to produce high yields of pure [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate.
Applications De Recherche Scientifique
[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential applications in various scientific fields. In biochemistry, [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has been used as a probe to study the interaction between proteins and phospholipids. It has also been used to investigate the role of phospholipids in membrane fusion and lipid-protein interactions. In pharmacology, [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has shown promising results as a drug delivery system, as it can be incorporated into liposomes and targeted to specific cells or tissues. In biotechnology, [(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has been used to develop biosensors for the detection of various analytes.
Propriétés
Numéro CAS |
133733-42-3 |
|---|---|
Nom du produit |
[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
Formule moléculaire |
C42H59N2O6P |
Poids moléculaire |
718.9 g/mol |
Nom IUPAC |
[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H59N2O6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-39(45)38(32-50-51(47,48)49-31-30-44(2,3)4)43-40(46)29-27-33-22-23-36-25-24-34-19-18-20-35-26-28-37(33)42(36)41(34)35/h17-29,38-39,45H,5-16,30-32H2,1-4H3,(H-,43,46,47,48)/b21-17+,29-27-/t38-,39+/m0/s1 |
Clé InChI |
XWSHWHRTYRBTQU-GIIXJKFXSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)/C=C\C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)O |
Synonymes |
N-(3-(1-pyrene)propenoyl)sphingomyelin P3,1-SPM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




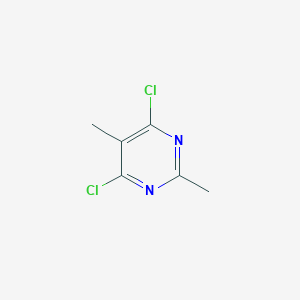


![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
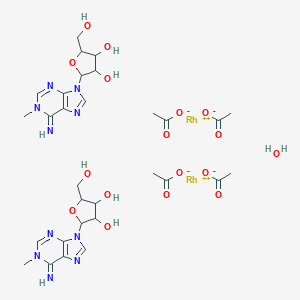
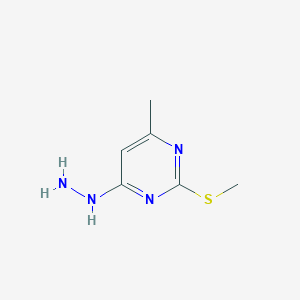
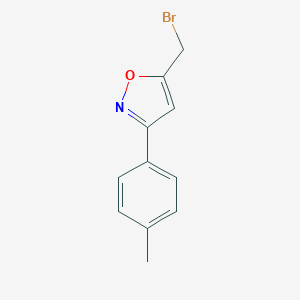

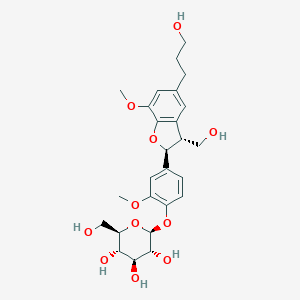

![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
